TRC-19
Description
Evolution of DHFR-Targeted Therapies
DHFR inhibitors have been central to antiparasitic and antibacterial therapy since the mid-20th century. Pyrimethamine, introduced in 1953, remains the gold standard for toxoplasmosis treatment but suffers from a 12-fold selectivity ratio for T. gondii DHFR over human DHFR. In contrast, trimethoprim, developed in 1962, shows 60,000-fold selectivity for bacterial DHFR but lacks efficacy against T. gondii.
Key Milestones in DHFR Inhibitor Development
| Compound | Target Organism | Selectivity Ratio (Target:Human) | Year Introduced | Mechanism of Action |
|---|---|---|---|---|
| Pyrimethamine | Toxoplasma gondii | 12:1 | 1953 | Competitive DHFR inhibition |
| Trimethoprim | Bacteria | 60,000:1 | 1962 | Competitive DHFR inhibition |
| Methotrexate | Cancer cells | 17:1 (Human:Target) | 1950s | Irreversible DHFR inhibition |
| TRC-19 | Toxoplasma gondii | 89:1 | 2016 | Competitive DHFR inhibition |
Biochemical Basis of DHFR Inhibition
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical cofactor for purine and thymidine synthesis. Inhibitors like pyrimethamine bind to the active site, preventing substrate access. However, structural divergence between T. gondii and human DHFR—including variations in the active site loop conformation and binding pocket residues—creates opportunities for selective inhibition.
Properties
Molecular Formula |
C20H22N6 |
|---|---|
Molecular Weight |
346.438 |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
Appearance |
Solid powder |
Synonyms |
TRC-19; TRC 19; TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
TRC-19 belongs to a class of TgDHFR inhibitors optimized for selectivity and potency. Below is a comparative analysis with key analogs and clinical benchmarks:
Table 1: Pharmacological and Enzymatic Profiles of this compound and Analogs
Key Findings :
Potency :
- This compound is 25-fold more potent than PYR against TgDHFR (9 nM vs. 230 nM IC50) .
- Compound 3 , a derivative of this compound with a 2-methoxy substitution, shows 16-fold greater potency (1.6 nM IC50) and 200-fold selectivity , the highest in this class .
Selectivity :
- This compound’s selectivity (~90-fold) is attributed to its meta-bihenyl group, which exploits TgDHFR-specific hydrophobic interactions .
- Arylpiperazine-based inhibitors, while potent (IC50 = 5–50 nM), exhibit lower selectivity (10–50-fold) due to residual affinity for hDHFR .
Structural Insights: Pyrimethamine: Lacks bulky substituents, leading to non-selective binding to conserved DHFR regions . this compound/Compound 3: Bulky substituents (meta-bihenyl, 2-methoxy) disrupt binding to the smaller hDHFR active site .
Therapeutic Efficacy: this compound’s EC50 (13 nM) matches Compound 3, but its selectivity profile makes it safer than PYR .
Critical Evaluation of Research Findings
Advantages of this compound :
- Limitations: In Vivo Data Gap: Most studies focus on in vitro or enzymatic assays; pharmacokinetic and in vivo efficacy data remain sparse . Resistance Potential: Mutations in TgDHFR’s Phe58 or Leu65 residues could diminish this compound’s efficacy, as seen in PYR-resistant strains .
Preparation Methods
Analytical and Synthetic Route Design Expertise
- TRC reference material producers emphasize custom synthesis routes tailored for new or known compounds, leveraging decades of expertise in synthetic organic chemistry. This includes:
- Designing optimal synthetic routes for target molecules.
- Ensuring compliance with regulatory standards.
- Providing analytical data to confirm compound identity and purity.
RNA-Related TrC-19 Sequence Preparation and Analysis
RNA Synthesis Using TrC19 Templates : In biochemical assays, RNA polymerase complexes synthesize RNA from TrC19 templates under controlled conditions (e.g., 50 mM Tris-HCl pH 7.4, 8 mM MgCl2, 5 mM dithiothreitol, 10% glycerol, 30°C incubation).
-
- Template RNA (e.g., TrC19) is incubated with nucleoside triphosphates (NTPs) including ATP, CTP, UTP, GTP, with radiolabeled isotopes for detection.
- Incubation times around 2 hours followed by heat inactivation.
- Products analyzed by gel electrophoresis and autoradiography to assess RNA length and synthesis efficiency.
Secondary Structure Influence : The RNA secondary structure of TrC19 influences polymerase activity, with back-priming contributing to extended RNA products beyond template length.
Data Table: Summary of Preparation and Analysis Conditions for TrC19 RNA Synthesis
| Parameter | Condition/Value | Notes |
|---|---|---|
| Template RNA | TrC19 (RNA promoter sequence) | Synthetic RNA template |
| Reaction buffer | 50 mM Tris-HCl, pH 7.4 | Standard buffer for polymerase |
| MgCl2 concentration | 8 mM | Cofactor for polymerase activity |
| Reducing agent | 5 mM dithiothreitol | Maintains enzyme activity |
| Glycerol | 10% (v/v) | Stabilizes proteins |
| Temperature | 30°C | Optimal for RSV polymerase |
| Incubation time | 2 hours | Allows RNA synthesis |
| NTPs | ATP, CTP, UTP at 1.25 mM; GTP at 50 µM | Includes radiolabeled [α-32P] GTP |
| Product analysis | Gel electrophoresis + autoradiography | Detects RNA length and quantity |
Summary of Key Research Findings
The preparation of RNA sequences such as TrC19 involves enzymatic synthesis under tightly controlled biochemical conditions, with secondary structure playing a crucial role in RNA product formation.
Chemical synthesis of TRC-related antiviral compounds can be achieved using environmentally friendly starting materials and characterized by advanced spectroscopic methods.
TRC reference material providers offer custom synthesis and analytical support, highlighting the importance of tailored synthetic routes for research compounds.
Q & A
Q. What metrics validate this compound’s regulatory hierarchy in silico predictions?
- Benchmarking : Compare predictions against gold-standard databases (e.g., ENCODE TF benchmarks). Calculate precision-recall curves .
- Experimental Validation : Perform luciferase reporter assays or Perturb-seq for functional confirmation .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
